7-Methoxy-4-phenylquinoline-2-thiol
Overview
Description
7-Methoxy-4-phenylquinoline-2-thiol is a chemical compound with the molecular formula C₁₆H₁₃NOS and a molecular weight of 267.35 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with a methoxy group at the 7th position, a phenyl group at the 4th position, and a thiol group at the 2nd position .
Preparation Methods
The synthesis of 7-Methoxy-4-phenylquinoline-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Thiol Group Addition: The thiol group can be introduced by reacting the quinoline derivative with thiourea followed by hydrolysis.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Methoxy-4-phenylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, using reducing agents like sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Addition: The thiol group can participate in addition reactions with alkyl halides to form thioethers.
Major products formed from these reactions include disulfides, reduced quinoline derivatives, substituted quinolines, and thioethers.
Scientific Research Applications
7-Methoxy-4-phenylquinoline-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-phenylquinoline-2-thiol involves its interaction with various molecular targets:
Protein Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with key signaling proteins.
Comparison with Similar Compounds
7-Methoxy-4-phenylquinoline-2-thiol can be compared with other similar compounds such as:
4-Phenylquinoline-2-thiol: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
7-Methoxyquinoline-2-thiol: Lacks the phenyl group, affecting its binding properties and applications.
4-Phenyl-7-methoxyquinoline: Lacks the thiol group, which is crucial for its protein-binding capabilities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
7-methoxy-4-phenyl-1H-quinoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19)17-15(13)9-12/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKWNVKAOKZLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=S)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326043 | |
Record name | 7-methoxy-4-phenyl-1H-quinoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673387 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64215-65-2 | |
Record name | 7-methoxy-4-phenyl-1H-quinoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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